molecular formula C15H14ClN3O4 B13463858 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide

Cat. No.: B13463858
M. Wt: 335.74 g/mol
InChI Key: SBOGZQXYJFRISO-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a thalidomide analogue. Thalidomide is known for its ability to recruit E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein. This compound features a chloroacetamide, which is a thiol-specific reactive group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves multiple steps. The starting materials typically include 2,6-dioxopiperidine and isoindoline derivatives. The reaction conditions often involve the use of chloroacetyl chloride and a base such as triethylamine to facilitate the formation of the chloroacetamide group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol group would result in the formation of a thioether derivative .

Scientific Research Applications

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras).

    Medicine: Investigated for its potential in targeted protein degradation, which can be useful in treating various diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action for 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves the recruitment of E3 Ligase, which facilitates the ubiquitinylation and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is unique due to its specific chloroacetamide group, which allows for targeted thiol-specific reactions. This makes it particularly useful in the development of PROTACs and other targeted therapies .

Properties

Molecular Formula

C15H14ClN3O4

Molecular Weight

335.74 g/mol

IUPAC Name

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide

InChI

InChI=1S/C15H14ClN3O4/c16-6-13(21)17-9-1-2-10-8(5-9)7-19(15(10)23)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7H2,(H,17,21)(H,18,20,22)

InChI Key

SBOGZQXYJFRISO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCl

Origin of Product

United States

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